N-(7-hydroxy-6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl)acetamide
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Overview
Description
N-(7-hydroxy-6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl)acetamide is a complex organic compound that belongs to the class of extended flavonoids. These compounds are characterized by their unique structure, which includes multiple rings fused onto a phenyl-substituted benzopyran framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(7-hydroxy-6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl)acetamide typically involves multiple steps. One common approach is to start with the preparation of the core pyrano[3,2-d][1,3]dioxin structure, followed by the introduction of the hydroxy, methoxy, and phenyl groups. The final step involves the acetamide functionalization. Reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as chromatography and crystallization are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
N-(7-hydroxy-6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl)acetamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions typically involve controlled temperatures, specific pH levels, and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Scientific Research Applications
N-(7-hydroxy-6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl)acetamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It is studied for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: It is investigated for its potential therapeutic effects, such as anticancer and antimicrobial activities.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(7-hydroxy-6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl)acetamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or modulate signaling pathways involved in inflammation and cell proliferation. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other extended flavonoids with similar structural features, such as:
- (2S)-6-Methoxy-[2’‘,3’':7,8]-furanoflavanone
- (2R,3R)-3-hydroxy-5-methoxy-6,7-methylenedioxyflavanone
- (2S)-5,7-dimethoxy-8-(2S-hydroxy-3-methyl-3-butenyl)-3’,4’-methylenedioxyflavanone .
Uniqueness
N-(7-hydroxy-6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl)acetamide is unique due to its specific combination of functional groups and structural features. This uniqueness contributes to its distinct chemical reactivity and potential biological activities .
Properties
CAS No. |
6748-77-2 |
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Molecular Formula |
C16H21NO6 |
Molecular Weight |
323.34 g/mol |
IUPAC Name |
N-(7-hydroxy-6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl)acetamide |
InChI |
InChI=1S/C16H21NO6/c1-9(18)17-12-13(19)16(20-2)22-11-8-21-15(23-14(11)12)10-6-4-3-5-7-10/h3-7,11-16,19H,8H2,1-2H3,(H,17,18) |
InChI Key |
SZNIHFUZKXFSMY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1C(C(OC2C1OC(OC2)C3=CC=CC=C3)OC)O |
Origin of Product |
United States |
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